N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-Butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 2-fluorophenyl group at the 1-position, a methyl group at the 5-position, and a butyl chain on the carboxamide moiety. Triazole-carboxamide scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, particularly in targeting enzymes and receptors involved in metabolic and neurological disorders .
Properties
IUPAC Name |
N-butyl-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O/c1-3-4-9-16-14(20)13-10(2)19(18-17-13)12-8-6-5-7-11(12)15/h5-8H,3-4,9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOYVPIJIDOAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The azide precursor can be synthesized by reacting an appropriate amine with sodium azide.
Preparation of Alkyne: The alkyne precursor can be synthesized by reacting an appropriate halide with a terminal alkyne.
Cycloaddition Reaction: The azide and alkyne are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.
Functional Group Modification: The resulting triazole compound is further modified to introduce the butyl, fluorophenyl, and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of microwave irradiation can also be employed to accelerate the reaction rates and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted triazole derivatives.
Scientific Research Applications
N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Triazole derivatives are known to inhibit enzymes such as cytochrome P450, making them useful in drug development.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Biology: It serves as a tool compound to investigate the role of triazole-containing molecules in biological systems.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives are known to inhibit enzymes by binding to their active sites. For example, they can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds. The fluorophenyl group enhances the compound’s binding affinity and specificity for its target enzymes.
Comparison with Similar Compounds
Substituent Variations in Triazole-Carboxamide Derivatives
Key structural analogs differ in substituents on the aryl ring, triazole core, and carboxamide side chain. These variations influence physicochemical properties and biological activity:
Key Observations :
- Aryl Group Position : The 2-fluorophenyl group in the target compound may confer distinct electronic effects compared to 4-substituted analogs (e.g., 4-chloro or 4-methoxy), influencing receptor binding .
- Biological Activity: Carboxamides with aromatic side chains (e.g., quinolin-2-yl in 3o) show specific enzyme inhibition, while alkyl chains may favor pharmacokinetic properties .
Biological Activity
N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H16FN5O |
| Molecular Weight | 273.29 g/mol |
| CAS Number | 1017471-25-8 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and apoptosis. This inhibition can lead to anti-cancer effects by preventing tumor growth and inducing cell death in malignant cells.
- Antimicrobial Activity : Research indicates that this triazole derivative exhibits antimicrobial properties by disrupting microbial cell membranes. This mechanism is particularly relevant in the treatment of fungal infections.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various triazole derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Antifungal Properties
Another research article highlighted the antifungal efficacy of this compound against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 8 µg/mL, indicating potent antifungal activity. The study suggested that the mechanism involves disruption of ergosterol synthesis in fungal cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
